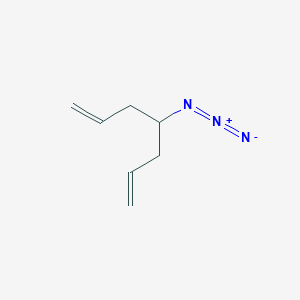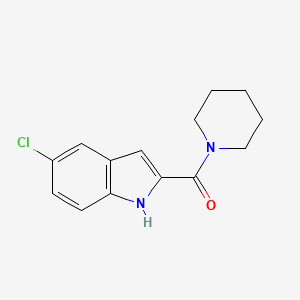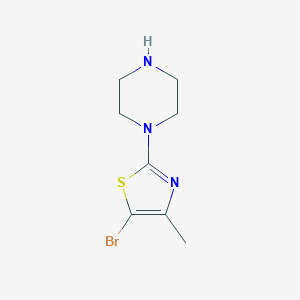
2-Bromo-3-(difluoromethyl)-6-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(difluoromethyl)-6-methoxypyridine is a heterocyclic organic compound that contains bromine, fluorine, and methoxy functional groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with a suitable pyridine derivative under specific conditions to introduce the difluoromethyl group . The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as a reagent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems has been explored for the synthesis of fluorine-containing compounds, which allows for precise control of reaction conditions and improved safety .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(difluoromethyl)-6-methoxypyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Polymerization Reactions: The compound can participate in polymerization reactions to form polythiophenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as methanol or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(difluoromethyl)-6-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Material Science: It is used in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(difluoromethyl)-6-methoxypyridine involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity. The methoxy group can also contribute to the compound’s overall electronic properties, affecting its behavior in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-(trifluoromethyl)quinoxaline: This compound contains a trifluoromethyl group instead of a difluoromethyl group and has a quinoxaline ring instead of a pyridine ring.
2-Bromo-3,3,3-trifluoropropene: This compound is a simpler analog with a trifluoromethyl group and a propene backbone.
Uniqueness
2-Bromo-3-(difluoromethyl)-6-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C7H6BrF2NO |
|---|---|
Molekulargewicht |
238.03 g/mol |
IUPAC-Name |
2-bromo-3-(difluoromethyl)-6-methoxypyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-12-5-3-2-4(7(9)10)6(8)11-5/h2-3,7H,1H3 |
InChI-Schlüssel |
HAWNPKHDHWIYLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride](/img/structure/B13576321.png)



![(3-Fluorophenyl)methyl2-[(2-hydroxyethyl)amino]-5-nitrobenzoate](/img/structure/B13576339.png)




![1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea](/img/structure/B13576366.png)



![7-{4-Amino-2-azabicyclo[2.1.1]hexan-2-yl}-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylicacidhydrochloride](/img/structure/B13576387.png)
